3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide
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Overview
Description
5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) is a novel amiloride analog designed to modulate the alpha 2-adrenergic receptor. This compound is particularly interesting due to its ability to accelerate the rate of dissociation of [3H]yohimbine from affinity-purified alpha 2-adrenergic receptors, which is an assay for allosteric modulation of receptor-adrenergic ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves multiple steps The starting material, amiloride, undergoes a series of reactions to introduce the aminoethyl and isopropyl groupsThe reaction conditions typically involve the use of organic solvents such as methanol or DMSO and may require heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of organic solvents and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves its interaction with the alpha 2-adrenergic receptor. This compound accelerates the rate of dissociation of [3H]yohimbine from the receptor, indicating that it acts as an allosteric modulator. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site, thereby altering the receptor’s conformation and affecting its interaction with ligands .
Comparison with Similar Compounds
Similar Compounds
5-(N-2’-(4’‘-azidosalicylamidino)ethyl-N’-isopropyl)amiloride: This compound also interacts with the alpha 2-adrenergic receptor but does not accelerate the rate of dissociation of [3H]yohimbine.
5-(N-ethyl-N-isopropyl)amiloride: This compound is a potent inhibitor of several sodium-hydrogen antiporters but does not exhibit the same allosteric modulation properties.
Uniqueness
5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) is unique due to its specific ability to modulate the alpha 2-adrenergic receptor allosterically, which is not observed in other similar compounds. This makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .
Properties
CAS No. |
144176-48-7 |
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Molecular Formula |
C18H22ClN11O3 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33) |
InChI Key |
PSGDLBVKPATNTL-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Isomeric SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Canonical SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Synonyms |
5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Origin of Product |
United States |
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